molecular formula C19H30N2O B4005850 2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide

2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide

Cat. No.: B4005850
M. Wt: 302.5 g/mol
InChI Key: COCZPHUFQFMKDL-UHFFFAOYSA-N
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Description

2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a phenyl group and a butanamide moiety attached to a tetramethylpiperidine ring. It is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications.

Mechanism of Action

Target of Action

It is structurally related to 2,2,6,6-tetramethylpiperidine-1-oxyl (tempo), a well-known nitroxyl radical . TEMPO is known to interact with various organic compounds, particularly alcohols, and is often used as a catalyst in oxidation reactions .

Mode of Action

The compound’s mode of action is likely related to its structural similarity to TEMPO. In organic synthesis, TEMPO is used as a catalyst for the oxidation of various alcohols . It is used to oxidize primary alcohols to aldehydes and secondary alcohols to ketones . The oxidation process involves the formation of a N-oxoammonium ion, which is the actual oxidizing agent .

Biochemical Pathways

Given its structural similarity to tempo, it may be involved in the oxidation of alcohols in biochemical pathways .

Pharmacokinetics

A structurally similar compound, 2,2,6,6-tetramethyl-4-piperidinol, has a melting point of 129-131°c and a boiling point of 193°c . It is soluble in all organic solvents but insoluble in water . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Based on its structural similarity to tempo, it may have a role in the oxidation of alcohols, potentially leading to changes in the molecular structure of target compounds .

Action Environment

The action environment of 2-Phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide can be influenced by various factors. For instance, the compound’s stability and efficacy may be affected by temperature, light, and the presence of other chemicals . may influence its distribution in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: Utilizing batch reactors for controlled addition of reagents and precise temperature control.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Oxone, hydrogen peroxide.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Methanol, dichloromethane.

Major Products Formed

    Hydroxylamines: Formed through oxidation reactions.

    Sulfenamides: Produced via substitution reactions with heterocyclic thiols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide is unique due to its specific combination of a phenyl group and a butanamide moiety attached to the tetramethylpiperidine ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O/c1-6-16(14-10-8-7-9-11-14)17(22)20-15-12-18(2,3)21-19(4,5)13-15/h7-11,15-16,21H,6,12-13H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCZPHUFQFMKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2CC(NC(C2)(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200383
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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